molecular formula C11H12ClNO B057591 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 824430-77-5

8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Cat. No. B057591
M. Wt: 209.67 g/mol
InChI Key: GWMXBSJNHZORGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds like 8-chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol involves reductive cleavage of the bridged N-O bond of corresponding epoxytetrahydro-1-benzazepines (Macías et al., 2011).

Molecular Structure Analysis

  • Compounds similar to 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one often crystallize in monoclinic or orthorhombic systems with distinct space groups and unit-cell parameters, suggesting complex molecular structures (Macías et al., 2011).

Chemical Reactions and Properties

  • The preparation of related compounds can involve steps like reductive cleavage and intramolecular Friedel-Crafts alkylation, indicating a range of chemical reactions and properties (Acosta et al., 2015).

Physical Properties Analysis

  • X-ray diffraction patterns of similar compounds reveal crystallization in different systems, reflecting unique physical properties such as crystal structure and stability (Macías et al., 2011).

Chemical Properties Analysis

  • The molecular and supramolecular structures of related compounds, such as benzazepine derivatives, show significant variation in molecular conformations and intermolecular interactions, suggesting diverse chemical properties (Acosta et al., 2015).

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Macías et al. (2011) reported on the synthesis and X-ray diffraction data of related compounds, providing insights into their crystallization and molecular structures (Macías et al., 2011).
    • Acosta et al. (2015) discussed the synthesis of closely related benzo[b]pyrimido[5,4-f]azepine derivatives, highlighting their similar molecular structures but different supramolecular assemblies (Acosta et al., 2015).
  • Conformational Analysis and Medicinal Applications :

    • Trigo-Mourino et al. (2013) conducted a conformational analysis of lorcaserin (a compound related to 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one) in water, providing insights that are crucial for understanding its pharmacological behavior (Trigo-Mourino et al., 2013).
    • Berger et al. (1989) explored the synthesis and receptor affinities of analogues of a dopamine D1 selective ligand, demonstrating the relevance of these compounds in neuroscience and pharmacology (Berger et al., 1989).
  • Chemical Transformations and Methodologies :

    • Shen et al. (2016) developed a hydrogenation/oxidative fragmentation cascade for synthesizing chiral 4,5-dihydro-1H-benzo[d]azepin-1-ones, a method that could be useful in the synthesis of complex organic molecules (Shen et al., 2016).
    • Rajanarendar et al. (2013) synthesized novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, evaluating their antimicrobial, anti-inflammatory, and analgesic activities (Rajanarendar et al., 2013).
  • Pharmacological and Therapeutic Potential :

    • Massah et al. (2016) described a new method for the synthesis of alprazolam and diazepam, drugs related to the benzazepine class, and studied their binding modes to the GABAA receptor (Massah et al., 2016).

Safety And Hazards

This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact, as well as appropriate safety precautions for handling and disposal .

Future Directions

This would involve discussing potential areas for future research involving the compound, such as new synthetic methods, potential applications, or further studies of its properties or reactivity .

properties

IUPAC Name

7-chloro-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-7-10-6-9(12)3-2-8(10)4-5-13-11(7)14/h2-3,6-7H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMXBSJNHZORGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCNC1=O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469126
Record name 8-Chloro-1-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

CAS RN

824430-77-5
Record name 8-Chloro-1-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 2
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 3
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 4
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 5
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 6
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Citations

For This Compound
1
Citations
SM Mohan - 2016 - search.proquest.com
Dr. Alois Alzheimer was the first to describe Alzheimer‘s disease over 100 years ago as an unknown brain disease. Presence of two abnormal structures mainly senile plaques and …
Number of citations: 0 search.proquest.com

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